Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
Brand Name: Vulcanchem
CAS No.: 1363380-67-9
VCID: VC0059434
InChI: InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+
SMILES: CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N
Molecular Formula: C13H24N2O2
Molecular Weight: 240.347

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane

CAS No.: 1363380-67-9

Cat. No.: VC0059434

Molecular Formula: C13H24N2O2

Molecular Weight: 240.347

* For research use only. Not for human or veterinary use.

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane - 1363380-67-9

Specification

CAS No. 1363380-67-9
Molecular Formula C13H24N2O2
Molecular Weight 240.347
IUPAC Name tert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+
Standard InChI Key WVEPNZWEHKIHOM-FGWVZKOKSA-N
SMILES CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N

Introduction

Chemical Identity and Structural Properties

Nomenclature and Identification

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is known by several chemical designations in the scientific literature. The compound features a bicyclic framework with strategically positioned functional groups that contribute to its chemical reactivity and biological significance.

ParameterInformation
Primary NameExo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
IUPAC Nametert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Alternative Names2-Methyl-2-propanyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate
CAS Numbers1363380-67-9, 599165-35-2
PubChem CID56972840, 51893246
Molecular FormulaC₁₃H₂₄N₂O₂

There appears to be some variation in chemical identification numbers associated with this compound, which may reflect minor structural variations or different registration entries for essentially the same molecule. The compound has been referenced under both CAS numbers 1363380-67-9 and 599165-35-2 in different chemical databases.

Physical and Chemical Characteristics

The compound possesses specific physicochemical properties that influence its behavior in biological systems and chemical reactions.

PropertyValue
Molecular Weight240.34 g/mol
Exact Mass240.18400
Physical StateNot explicitly stated in available sources
Flash Point162.9±27.9 °C
Boiling Point345.8±42.0 °C at 760 mmHg
Density1.1±0.1 g/cm³
Polarizability26.5±0.5 10⁻²⁴cm³
Vapor Pressure0.0±0.7 mmHg at 25°C
LogP2.71740
PSA (Polar Surface Area)53.85000

The compound's relatively high boiling point and flash point values indicate its thermal stability, while its LogP value suggests moderate lipophilicity that may facilitate passage across biological membranes including the blood-brain barrier – a crucial property for compounds targeting central nervous system conditions.

Structural Identifiers

The molecular structure can be precisely represented using various chemical notation systems:

Identifier TypeValue
SMILESCC(C)(C)OC(=O)N1C2CCCC1CC(C2)N
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3
InChIKeyWVEPNZWEHKIHOM-UHFFFAOYSA-N

The structure features a 9-azabicyclo[3.3.1]nonane skeleton with an amino group at the 3-position (exo orientation) and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at position 9.

Synthetic Applications and Chemical Behavior

Hazard TypeInformation
Acute ToxicityHarmful by inhalation, in contact with skin, and if swallowed
Hazard StatementsH303 (May be harmful if swallowed)
H313 (May be harmful in contact with skin)
H2131 (Harmful if inhaled)
Safety PrecautionsP264 (Wash thoroughly after handling)
P280 (Wear protective gloves/clothing/eye protection/face protection)
P305+P351 (IF IN EYES: Rinse cautiously with water for several minutes)

Researchers should implement appropriate laboratory safety protocols when working with this compound, including:

  • Wearing appropriate personal protective equipment including gloves, lab coat, and safety glasses

  • Working in well-ventilated areas or under fume hoods

  • Avoiding direct contact with skin and preventing inhalation of dust or vapors

  • Properly disposing of waste materials according to institutional and local regulations

Storage ParameterRecommendation
Short-term Storage-4°C (1-2 weeks)
Long-term Storage-20°C (1-1800 years)
Container TypeAirtight container protected from light and moisture

Proper storage conditions are essential for maintaining the high purity needed for research applications, as degradation or contamination could compromise experimental results.

ParameterInformation
Typical Purity97% (high purity)
Commercial PackagingAvailable in milligram quantities (e.g., 500mg)
Approximate Cost$4,658.90 for 500mg (as of data from source)
Intended UseScientific research experiments only; not for other purposes

The high cost and specialized applications indicate that this compound is primarily utilized in advanced research settings rather than as a bulk chemical.

Research Applications

Current research involving Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane focuses on several areas:

  • Development of novel therapeutics for neurodegenerative disorders, particularly Alzheimer's and Parkinson's diseases

  • Investigation of interactions with specific neurotransmitter systems and receptors

  • Structure-activity relationship studies to understand how structural modifications affect biological activity

  • Development of new synthetic methodologies for related bicyclic systems

Future Research Directions

The ongoing exploration of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane continues to yield insights into its potential applications. Future research directions may include:

  • Optimization of synthetic routes to improve yield and purity while reducing production costs

  • Development of targeted drug delivery systems utilizing this scaffold

  • Exploration of additional therapeutic applications beyond current CNS targets

  • Investigation of structural analogs with modified pharmacokinetic properties

  • Computational studies to better understand binding interactions with biological targets

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